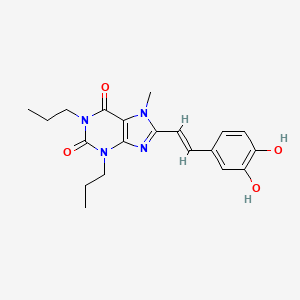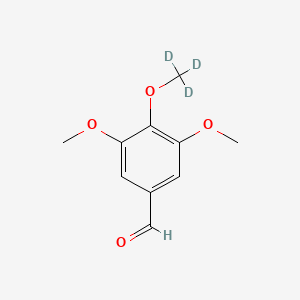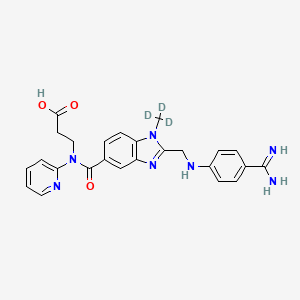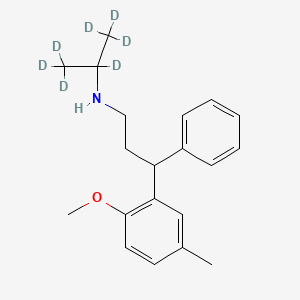
rac Desisopropyl Tolterodine-d7 Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Desisopropyl Tolterodine-d7 Methyl Ether: is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Tolterodine, a medication used to treat overactive bladder. The compound’s molecular formula is C20H20D7NO, and it has a molecular weight of 304.48 .
Méthodes De Préparation
The synthesis of rac Desisopropyl Tolterodine-d7 Methyl Ether involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, Tolterodine, followed by the selective replacement of hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium .
Analyse Des Réactions Chimiques
rac Desisopropyl Tolterodine-d7 Methyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
rac Desisopropyl Tolterodine-d7 Methyl Ether is widely used in various fields of scientific research:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Tolterodine, aiding in the development of more effective treatments for overactive bladder.
Industry: The compound is used in the development and testing of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of rac Desisopropyl Tolterodine-d7 Methyl Ether involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium labeling allows researchers to study the compound’s distribution and metabolism in the body more accurately .
Comparaison Avec Des Composés Similaires
rac Desisopropyl Tolterodine-d7 Methyl Ether is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tolterodine: The parent compound used in the treatment of overactive bladder.
Desisopropyl Tolterodine: A metabolite of Tolterodine.
Desisopropyl Tolterodine Methyl Ether: The non-deuterated form of the compound.
The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)21-13-12-18(17-8-6-5-7-9-17)19-14-16(3)10-11-20(19)22-4/h5-11,14-15,18,21H,12-13H2,1-4H3/i1D3,2D3,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTHIYCZGOKIDH-MSDSXZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCNC(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
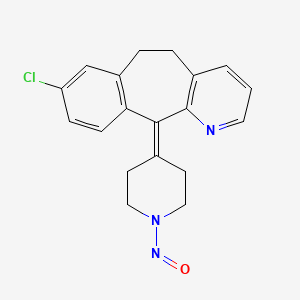
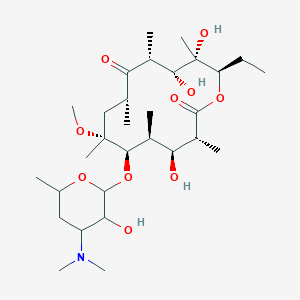

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
